Phenylalanine boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylalanine boronic acid is a boron-containing amino acid derivative. It is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. The presence of both the amino acid and boronic acid functionalities in a single molecule allows it to participate in a wide range of chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenylalanine boronic acid can be synthesized through several methods. One common approach involves the coupling of phenylalanine with boronic acid derivatives. This can be achieved through the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like toluene or ethanol under reflux conditions.
Another method involves the direct introduction of the boronic acid group into phenylalanine. This can be done by reacting phenylalanine with boron reagents under specific conditions . For example, the reaction of phenylalanine with boron trichloride in the presence of a base can yield this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki-Miyaura coupling reaction is commonly employed due to its efficiency and scalability. Additionally, solid-phase peptide synthesis methods can be used to produce peptide boronic acids, including this compound, on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Phenylalanine boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction can produce various substituted phenylalanine derivatives, while oxidation reactions can yield boronic esters or borates .
Scientific Research Applications
Phenylalanine boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenylalanine boronic acid involves its ability to form reversible covalent bonds with nucleophiles, such as diols and hydroxyl groups. This interaction is facilitated by the boronic acid group, which can act as an electrophile and be attacked by nucleophilic groups . In biological systems, this property allows this compound to inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Phenylalanine boronic acid can be compared with other boronic acid derivatives, such as:
4-Boronophenylalanine: Used in BNCT for cancer treatment.
Phenylboronic acid: Commonly used in organic synthesis and as a reagent in various chemical reactions.
Bortezomib: A boronic acid-containing drug used as a proteasome inhibitor in cancer therapy.
This compound is unique due to its combination of amino acid and boronic acid functionalities, which allows it to participate in a broader range of chemical and biological interactions compared to other boronic acid derivatives.
Properties
Molecular Formula |
C8H12BNO2 |
---|---|
Molecular Weight |
165.00 g/mol |
IUPAC Name |
[(1R)-1-amino-2-phenylethyl]boronic acid |
InChI |
InChI=1S/C8H12BNO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,11-12H,6,10H2/t8-/m0/s1 |
InChI Key |
OAZCLPVPUZOYGA-QMMMGPOBSA-N |
Isomeric SMILES |
B([C@H](CC1=CC=CC=C1)N)(O)O |
Canonical SMILES |
B(C(CC1=CC=CC=C1)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.